Ryanodine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

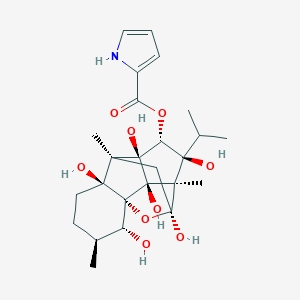

Ryanodine is a naturally occurring plant alkaloid extracted from the South American plant Ryania speciosa. It is known for its high affinity to this compound receptors, which are intracellular calcium channels found in various excitable tissues such as muscles and neurons. This compound plays a crucial role in modulating calcium release from the sarcoplasmic and endoplasmic reticulum, which is essential for muscle contraction and other cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ryanodine is complex due to its intricate polycyclic structure. One of the notable synthetic routes involves the total synthesis of (+)-ryanodine, which includes multiple steps such as radical coupling, cyclization, and functional group modifications. The key steps involve the formation of the pyrrole-2-carboxylate ester, which is critical for high-affinity binding to this compound receptors .

Industrial Production Methods: Industrial production of this compound is not common due to its complex structure and the availability of natural sources. advances in synthetic organic chemistry have enabled the production of this compound analogs and derivatives for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions: Ryanodine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify its structure and enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions are used to introduce different substituents on the this compound molecule.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different binding affinities and pharmacological activities .

Applications De Recherche Scientifique

Ryanodine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: this compound and its derivatives are used as tools to study calcium signaling pathways and the function of this compound receptors. They serve as molecular probes to investigate the structure-activity relationships of these receptors .

Biology: In biological research, this compound is used to modulate calcium release in various cell types, including muscle cells and neurons. This helps in understanding the role of calcium in cellular processes such as muscle contraction, neurotransmitter release, and gene expression .

Medicine: this compound receptors are implicated in several diseases, including cardiac arrhythmias, skeletal muscle disorders, and neurodegenerative diseases. This compound and its analogs are used in preclinical studies to develop therapeutic agents targeting these receptors .

Industry: this compound has been used as an insecticide due to its ability to disrupt calcium homeostasis in insects, leading to paralysis and death. its use in agriculture is limited due to its toxicity to non-target organisms .

Mécanisme D'action

Ryanodine exerts its effects by binding to this compound receptors, which are large homotetrameric calcium release channels located in the sarcoplasmic and endoplasmic reticulum. Upon binding, this compound stabilizes the open state of the receptor at low concentrations, leading to sustained calcium release. At higher concentrations, it locks the receptor in a closed state, preventing calcium release .

The molecular targets of this compound include three major isoforms of this compound receptors: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues). The pathways involved in this compound’s mechanism of action include calcium-induced calcium release, which is essential for muscle contraction and other calcium-dependent processes .

Comparaison Avec Des Composés Similaires

Theophylline: Another methylxanthine that has similar effects on this compound receptors as caffeine.

Dantrolene: A muscle relaxant that inhibits this compound receptors and is used to treat malignant hyperthermia.

This compound’s uniqueness lies in its dual action of stabilizing the open state at low concentrations and locking the closed state at higher concentrations, which is not observed with other similar compounds .

Propriétés

Numéro CAS |

15662-33-6 |

|---|---|

Formule moléculaire |

C25H35NO9 |

Poids moléculaire |

493.5 g/mol |

Nom IUPAC |

[(1R,6S,7S,9S,10R,11S,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13?,15?,17?,18-,19+,20-,21-,22+,23+,24+,25+/m0/s1 |

Clé InChI |

JJSYXNQGLHBRRK-UPRBNTFSSA-N |

SMILES |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |

SMILES isomérique |

CC1CC[C@@]2([C@@]3(C[C@]4([C@@]5([C@](C([C@@]3([C@]5([C@]2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |

SMILES canonique |

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O |

Key on ui other cas no. |

15662-33-6 |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

Ryanodine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ryanodine and what are the downstream consequences of this interaction?

A1: this compound specifically binds to the this compound receptor (RyR), a calcium (Ca2+) release channel primarily located in the sarcoplasmic reticulum (SR) of muscle cells [, ]. This interaction locks the RyR in a subconductance state, leading to a prolonged opening of the channel and a subsequent depletion of Ca2+ from the SR [, ]. This disruption of Ca2+ homeostasis affects various cellular processes, most notably excitation-contraction coupling in muscle cells [, , ].

Q2: Does this compound's effect on RyR differ depending on its concentration?

A2: Yes, this compound exhibits biphasic effects on Ca2+ efflux from the SR. At low concentrations (nanomolar range), this compound can stimulate Ca2+ release, while at higher concentrations (micromolar range), it inhibits Ca2+ efflux [, ].

Q3: How does this compound binding affect the RyR channel gating?

A3: this compound's binding to the RyR doesn't seem to primarily affect the regulation of the channel by external factors like Ca2+, magnesium (Mg2+), or adenine nucleotides. Instead, it appears to induce subtle changes in the gating mechanism or channel structure, preventing complete closure [].

Q4: Does this compound impact both global and local Ca2+ signaling?

A4: Recent studies suggest that in pulmonary arterial myocytes, nicotinic acid adenine dinucleotide phosphate (NAADP), a Ca2+-mobilizing messenger, activates two-pore channels. This activation leads to both global and heterogeneous subcellular Ca2+ signals from NAADP- and this compound-sensitive Ca2+ stores, contributing to agonist-induced responses [].

Q5: How does this compound impact the open state of the this compound-sensitive Ca2+ release channel?

A5: Research suggests that perfusate Ca2+ plays a regulatory role in increasing the open state of the this compound-sensitive Ca2+ release channel. This regulatory mechanism appears distinct from the beat-to-beat regulation of Ca2+ release from the SR by Ca2+ (Ca2+-induced Ca2+ release) [].

Q6: Is this compound's action on the SR Ca2+ release dependent on sarcolemmal Ca2+ transport?

A6: Experiments using caffeine-induced Ca2+ release in rat cardiac myocytes showed that the response persists even when extracellular Ca2+ is chelated by EGTA. This finding suggests that this compound-induced Ca2+ release from the SR is not dependent on sarcolemmal Ca2+ transport [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.